molecular formula C12H14BrNO2 B7539389 N-(4-bromophenyl)oxane-4-carboxamide

N-(4-bromophenyl)oxane-4-carboxamide

Cat. No.: B7539389
M. Wt: 284.15 g/mol
InChI Key: UREDWRMTKRGEOU-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)oxane-4-carboxamide is a carboxamide derivative featuring a 4-bromophenyl group attached to the amide nitrogen and an oxane (tetrahydropyran) ring at the carbonyl position. This compound serves as a versatile scaffold in medicinal chemistry and materials science, though specific applications are less documented compared to structurally related analogs.

Properties

IUPAC Name

N-(4-bromophenyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-1-3-11(4-2-10)14-12(15)9-5-7-16-8-6-9/h1-4,9H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREDWRMTKRGEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-bromophenyl)furan-2-carboxamide

  • Structure : Replaces the oxane ring with a planar, aromatic furan ring.
  • Synthesis : Synthesized via amidation of furan-2-carbonyl chloride and 4-bromoaniline in dichloromethane with triethylamine (94% yield) .
  • Biological Activity : Exhibits antibacterial activity against drug-resistant pathogens (e.g., A. baumannii, MRSA) through metallo-β-lactamase (NDM-1) inhibition, validated via molecular docking .
  • Chemical Reactivity : The furan ring enables Suzuki-Miyaura cross-coupling with boronic acids (yields: 32–83%), facilitating diversification .
Property N-(4-bromophenyl)oxane-4-carboxamide N-(4-bromophenyl)furan-2-carboxamide
Heterocyclic Ring Oxane (saturated, non-aromatic) Furan (aromatic, planar)
Synthetic Yield Not reported 94% (amide formation)
Biological Target Potential anticancer (inferred) NDM-1 enzyme
Diversification Potential Limited data High (via cross-coupling)

N-(4-bromophenyl)quinoline-2-carboxamide

  • Structure: Substitutes oxane with a quinoline system, introducing extended π-conjugation.
  • Synthesis: Achieved via microwave-assisted direct amidation of quinoline-2-carboxylic acid with 4-bromoaniline (optimized in DMF with KF/Al₂O₃) .
  • Applications: Quinoline derivatives are known for antimalarial and anticancer activity, though specific data for this analog is lacking.

N-(4-bromophenyl)pyridine-2-carboxamide

  • Structure : Features a pyridine ring, enabling coordination to metals (e.g., palladium).
  • Applications : Used as a ligand in palladium complexes for catalytic applications (e.g., cross-coupling reactions) .
  • Crystallography : Structural refinement via SHELX programs confirms precise geometry .

Dencatistat (4-[2-(cyclopropanesulfonamido)pyrimidin-4-yl]-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]oxane-4-carboxamide)

  • Structure : Incorporates oxane-4-carboxamide as part of a larger anticancer agent.
  • Activity : Inhibits CTP synthase 1, demonstrating the therapeutic relevance of the oxane-carboxamide motif .

Key Structural and Functional Insights

  • Electronic Effects: Electron-withdrawing groups (e.g., bromine) on the phenyl ring enhance stability but may reduce reactivity in cross-coupling reactions .
  • Synthetic Flexibility :
    • Furan and pyridine analogs benefit from established cross-coupling methodologies, whereas oxane derivatives may require alternative strategies (e.g., direct amidation).

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